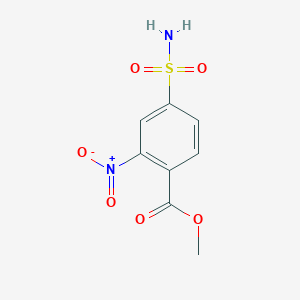

Methyl 2-nitro-4-sulfamoylbenzoate

Vue d'ensemble

Description

Methyl 2-nitro-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S and a molecular weight of 260.23 g/mol . It is a derivative of benzoic acid, featuring nitro and sulfamoyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-4-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation. The nitration process introduces a nitro group into the aromatic ring, while the sulfonation step adds a sulfamoyl group. These reactions are usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow systems and advanced catalysts to enhance reaction rates and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or alkyl halides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or alkylated benzoic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Applications

Recent studies have highlighted the potential of methyl 2-nitro-4-sulfamoylbenzoate as an anticancer agent. Research indicates that derivatives of this compound exhibit high binding affinity to carbonic anhydrase IX (CA IX), a biomarker associated with several malignant tumors. For instance, one study reported a derivative with a binding affinity of and an intrinsic dissociation constant of , demonstrating significant selectivity over other CA isozymes .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound structure can influence its biological activity. For example, systematic removal or alteration of substituents on the aryl rings has shown varying effects on the activation of NF-κB and ISRE pathways, which are crucial in cancer cell proliferation .

| Modification | Effect on Activity |

|---|---|

| Removal of 2-methoxy | Complete loss of activity |

| Replacement of 4-chloro with 4-bromo | Reduced activity |

| Migration of 2-methoxy to 3-position | Loss of activity |

Agricultural Science

Herbicide Development

This compound serves as an important intermediate in the synthesis of herbicides. Its derivatives have been utilized in developing selective herbicides for crops, particularly corn. The compound's ability to inhibit specific weed species while being safe for crops presents significant agricultural benefits .

Synthesis Process Improvements

Innovative synthetic methods for producing this compound have been developed, focusing on reducing environmental impact and production costs. These methods emphasize cleaner production techniques that minimize waste and improve yield purity, making them suitable for large-scale industrial applications .

Material Science

Chemical Inertness and Coating Applications

The compound exhibits outstanding chemical inertness and is being explored for use in protective coatings. Its properties make it suitable for applications where resistance to chemicals and environmental conditions is critical. For example, formulations incorporating this compound can enhance the durability and performance of coatings used in industrial settings .

Case Studies

-

Anticancer Efficacy Study

- A study evaluated the anticancer efficacy of this compound derivatives against various cancer cell lines.

- Results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells.

-

Herbicide Selectivity Research

- Field trials were conducted using this compound-based herbicides.

- The trials demonstrated effective weed control without harming non-target crops, reinforcing its potential as a selective herbicide.

Mécanisme D'action

The mechanism of action of Methyl 2-nitro-4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The sulfamoyl group may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-nitrobenzoate: Lacks the sulfamoyl group, making it less reactive in certain chemical reactions.

Methyl 4-sulfamoylbenzoate: Lacks the nitro group, affecting its redox properties.

2-Nitro-4-sulfamoylbenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 2-nitro-4-sulfamoylbenzoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Activité Biologique

Methyl 2-nitro-4-sulfamoylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, including both nitro and sulfamoyl groups, contribute to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a methyl ester group, a nitro group at the 2-position, and a sulfamoyl group at the 4-position of the benzoate structure. This arrangement allows for various chemical reactions and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that may affect cellular components. The sulfamoyl group enhances the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

This compound has also been explored for its anticancer properties. Studies indicate that it may inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. By selectively targeting CA IX, this compound could reduce tumor cell proliferation and improve treatment outcomes in cancer therapy .

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm for both strains, indicating potent antimicrobial activity. Further analysis revealed that the compound disrupted cell membrane integrity, leading to cell lysis.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound was shown to induce cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation. Molecular docking simulations suggested that the compound binds effectively to CA IX, confirming its role as a potential therapeutic agent in oncology .

Propriétés

IUPAC Name |

methyl 2-nitro-4-sulfamoylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3,(H2,9,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQSHPHENRIJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-34-1 | |

| Record name | methyl 2-nitro-4-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.